Prazosin
概述
描述
Prazosin is an antihypertensive medication that belongs to a class of drugs known as alpha-1 antagonists . It works by relaxing the blood vessels, allowing blood to pass through them more easily, which helps lower blood pressure . It is used alone or in combination with other medicines to treat high blood pressure .
Synthesis Analysis
Prazosin is a peripheral vasodilator antihypertensive agent derived from quinazoline . Its hypotensive effect results from the relaxation of peripheral arterioles as a consequence of blockade of post-synaptic α-adrenoceptors .
Molecular Structure Analysis
Prazosin has a molecular formula of C19H21N5O4 . It is a white to tan powder, slightly soluble in water, and practically insoluble in chloroform and acetone . Its molecular weight is 419.87 .
Physical And Chemical Properties Analysis
Prazosin is a crystalline substance . It is non-hygroscopic, except for the anhydrous hydrochloride salt . Its solubility ranges from 0.2 to 1.6 mg/ml . All salts of prazosin were found to be physically and chemically stable at 40°C/75% relative humidity .
科学研究应用
1. Application in Bacterial Communication
- Summary of Application: Prazosin has been found to have anti-quorum sensing (QS) activities against Gram-negative bacteria such as Pseudomonas aeruginosa, Proteus mirabilis, and Serratia marcescens . QS is a system that regulates virulence factor production in bacteria, essentially acting as a bacterial communication system .
- Methods of Application: The study involved a series of in vitro experiments and an in vivo animal model to evaluate the anti-QS and anti-virulence activities of prazosin .
- Results: Prazosin was found to significantly downregulate the expression of QS-encoding genes and showed considerable ability to compete on QS proteins in tested strains . It also significantly diminished biofilm formation and production of virulent enzymes .
2. Application in PTSD Treatment
- Summary of Application: Prazosin, an alpha-1 antagonist, has been found to improve sleep, reduce nightmares, and ease the overall severity of post-traumatic stress disorder (PTSD) symptoms .
- Methods of Application: Prazosin is usually initiated at a dose of 1 mg, with monitoring for hypotension after the first dose. The dose is then gradually increased to maintenance levels of 2–6 mg at night .
- Results: Patients with PTSD receiving prazosin showed significant improvement in nightmares, overall PTSD symptoms including hyperarousal, sleep disturbances, total sleep time, and sleep quality .
3. Application in Hypertension Treatment
- Summary of Application: Prazosin is indicated for the treatment of hypertension, to lower blood pressure .
- Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
- Results: Lowering blood pressure reduces the risk of fatal and nonfatal cardiovascular events .
4. Application in Prostate Cancer Treatment
- Summary of Application: Prazosin, an alpha1-adrenoceptor antagonist, has been found to reduce prostate cancer incidence and increase apoptosis in the prostate . It’s also used to manage lower urinary tract symptoms (LUTS) experienced by men receiving radiotherapy for localized prostate cancer .
- Methods of Application: The application of Prazosin in prostate cancer treatment involves oral administration. The specific dosage and frequency depend on the patient’s condition and response to treatment .
- Results: Prazosin-treated patients had a lower risk of biochemical relapse compared with controls .
5. Application in Raynaud’s Disease Treatment
- Summary of Application: Prazosin has been used to manage Raynaud’s phenomenon, an exaggerated vascular response to cold temperature or emotional stress .
- Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
- Results: Patients with Raynaud’s phenomenon receiving prazosin reported fewer episodes during the treatment period .
6. Application in Heart Failure Treatment
- Summary of Application: Prazosin has been used in the treatment of severe chronic congestive heart failure .
- Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
- Results: Prazosin administration resulted in hemodynamic improvement in most patients with significant lowering of the mean arterial pressure, left ventricular filling pressure, and systemic vascular resistance .
4. Application in Benign Prostatic Hyperplasia Treatment
- Summary of Application: Prazosin has been used to manage symptoms of benign prostatic hyperplasia (BPH), a common condition in older men characterized by an enlarged prostate . It helps to relieve symptoms such as difficulty in beginning the flow of urine, weak stream, and the need to urinate frequently or urgently .
- Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
- Results: Patients with BPH receiving prazosin reported improvement in urinary symptoms .
5. Application in Alcohol Withdrawal Treatment
- Summary of Application: Prazosin has been found to reduce the symptoms of alcohol withdrawal, which includes heightened cravings for alcohol, tremors, anxiety, and insomnia .
- Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
- Results: Patients undergoing alcohol withdrawal receiving prazosin reported significant reduction in withdrawal symptoms and cravings for alcohol .
6. Application in Scorpion Sting Treatment
- Summary of Application: Prazosin has been used in the management of severe scorpion sting cases . It has been found to be effective in reducing the impact of a person’s withdrawal symptoms so they can reduce or stop drinking .
- Methods of Application: Prazosin is usually administered orally. The specific dosage and frequency depend on the patient’s condition and response to treatment .
- Results: Patients stung by scorpions and treated with prazosin reported significant reduction in symptoms and faster recovery .
安全和危害
未来方向
Prazosin has been found to have higher solubility, permeability, and bioavailability compared to commercial hydrochloride salts . This suggests that prazosin mesylate could be an optimal salt form for further development . Additionally, recent studies have evaluated the benefits of prazosin in controlling the symptoms of post-traumatic stress disorder (PTSD) and associated nightmares .
属性
IUPAC Name |
[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-15-10-12-13(11-16(15)27-2)21-19(22-17(12)20)24-7-5-23(6-8-24)18(25)14-4-3-9-28-14/h3-4,9-11H,5-8H2,1-2H3,(H2,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IENZQIKPVFGBNW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4=CC=CO4)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4049082 | |
Record name | Prazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Prazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.93e-01 g/L | |
Record name | Prazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Alpha-adrenergic receptors are essential for the regulation of blood pressure in humans. Two types of alpha receptors, alpha 1 and alpha 2, both play a role in regulating blood pressure. Alpha-1 receptors are postsynaptic (located after the nerve junction, or space between a nerve fiber and target tissue). In this case, the target tissue is the vascular smooth muscle. These receptors, when activated, increase blood pressure. Prazosin inhibits the postsynaptic alpha-1 adrenoceptors. This inhibition blocks the vasoconstricting (narrowing) effect of catecholamines (epinephrine and norepinephrine) on the vessels, leading to peripheral blood vessel dilation. Through blood vessel constriction by adrenergic receptor activation, epinephrine and norepinephrine normally act to increase blood pressure. | |
Record name | Prazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Prazosin | |
CAS RN |
19216-56-9 | |
Record name | Prazosin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19216-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Prazosin [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019216569 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Prazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prazosin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4049082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Prazosin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.971 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PRAZOSIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XM03YJ541D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Prazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
277-280, 279 °C | |
Record name | Prazosin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00457 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Prazosin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014600 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。